molecular formula C16H23NO4 B3284660 Boc-S-(gamma)-Phe CAS No. 790223-54-0

Boc-S-(gamma)-Phe

Cat. No.: B3284660
CAS No.: 790223-54-0
M. Wt: 293.36 g/mol
InChI Key: VPUKBWPBMROHJH-UHFFFAOYSA-N
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Description

Boc-S-(gamma)-Phe, also known as tert-butyloxycarbonyl-S-(gamma)-phenylalanine, is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amino group. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a valuable tool in organic synthesis.

Scientific Research Applications

Boc-S-(gamma)-Phe is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-S-(gamma)-Phe typically involves the protection of the amino group of phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amino group, forming this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-S-(gamma)-Phe undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: Pd/C, hydrogen gas

    Substitution: TFA, HCl

Major Products Formed

Mechanism of Action

The mechanism of action of Boc-S-(gamma)-Phe involves the protection of the amino group through the formation of a carbamate linkage. The Boc group stabilizes the amino group, preventing unwanted reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled deprotection of the amino group. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Boc-S-(gamma)-Phe is compared with other similar compounds such as:

Uniqueness

This compound is unique due to its acid-labile Boc group, which provides selective protection and deprotection under mild acidic conditions. This property makes it highly valuable in peptide synthesis, where precise control over the protection and deprotection of functional groups is essential .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUKBWPBMROHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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